molecular formula C41H62Cl2O12 B1231829 CP 54883 CAS No. 112396-63-1

CP 54883

Cat. No.: B1231829
CAS No.: 112396-63-1
M. Wt: 817.8 g/mol
InChI Key: TVMWRYCBZQKLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP 54883 is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

The synthesis of CP 54883 involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve the use of advanced techniques such as catalytic processes and high-pressure reactors to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: Involves the cleavage of chemical bonds by the addition of water. Common reagents include acids and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CP 54883 has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of CP 54883 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, CP 54883 is unique due to its specific molecular structure and functional groups. Similar compounds include:

    3-(3,5-Dichloro-2-hydroxy-6-methylbenzoyl)oxy derivatives: These compounds share a similar core structure but differ in their functional groups and overall molecular configuration.

    Trimethyl-1,10-dioxaspiro[4.5]decan derivatives: These compounds have a similar spirocyclic structure but differ in their substituents and functional groups.

Properties

IUPAC Name

2-[6-[[2-[5-[3-(3,5-dichloro-2-hydroxy-6-methylbenzoyl)oxy-1-hydroxy-2-methoxybutyl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3,5-dimethyloxan-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62Cl2O12/c1-19-14-20(2)34(23(5)37(46)47)52-29(19)15-26-16-30(49-10)24(6)41(53-26)21(3)18-40(9,55-41)31-12-13-39(8,54-31)36(45)35(50-11)25(7)51-38(48)32-22(4)27(42)17-28(43)33(32)44/h17,19-21,23-26,29-31,34-36,44-45H,12-16,18H2,1-11H3,(H,46,47)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMWRYCBZQKLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(OC1CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C(C(C(C)OC(=O)C5=C(C(=CC(=C5O)Cl)Cl)C)OC)O)C)C)OC)C(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62Cl2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112396-63-1
Record name CP 54883
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112396631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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